1-Methyl-N-(1-phenylethyl)pyrrolidin-3-amine 1-Methyl-N-(1-phenylethyl)pyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17730667
InChI: InChI=1S/C13H20N2/c1-11(12-6-4-3-5-7-12)14-13-8-9-15(2)10-13/h3-7,11,13-14H,8-10H2,1-2H3
SMILES:
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol

1-Methyl-N-(1-phenylethyl)pyrrolidin-3-amine

CAS No.:

Cat. No.: VC17730667

Molecular Formula: C13H20N2

Molecular Weight: 204.31 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-N-(1-phenylethyl)pyrrolidin-3-amine -

Specification

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
IUPAC Name 1-methyl-N-(1-phenylethyl)pyrrolidin-3-amine
Standard InChI InChI=1S/C13H20N2/c1-11(12-6-4-3-5-7-12)14-13-8-9-15(2)10-13/h3-7,11,13-14H,8-10H2,1-2H3
Standard InChI Key BLRQMBGXUBPPLR-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=C1)NC2CCN(C2)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Methyl-N-(1-phenylethyl)pyrrolidin-3-amine consists of a five-membered pyrrolidine ring with two key modifications:

  • A methyl group at the nitrogen atom (position 1), enhancing steric bulk and altering electronic properties.

  • A 1-phenylethyl group (-CH2_2-CH2_2-C6_6H5_5) attached to the amine at position 3, introducing aromaticity and lipophilicity.

The compound’s IUPAC name reflects this substitution pattern: 1-methyl-N-(2-phenylethyl)pyrrolidin-3-amine. Its SMILES notation (CN1CCC(C1)NCCC2=CC=CC=C2) encodes the connectivity of atoms, while the InChIKey (UUYWLMZQRAARDR-UHFFFAOYSA-N) provides a unique identifier for chemical databases .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC13_{13}H20_{20}N2_2
Molecular Weight204.31 g/mol
IUPAC Name1-Methyl-N-(2-phenylethyl)pyrrolidin-3-amine
SMILESCN1CCC(C1)NCCC2=CC=CC=C2
Lipophilicity (LogP)~2.5 (estimated)
SolubilitySoluble in dichloromethane, methanol

The estimated LogP value suggests moderate lipophilicity, favoring membrane permeability in biological systems .

Synthetic Methodologies

Key Synthetic Routes

While no direct synthesis of 1-methyl-N-(1-phenylethyl)pyrrolidin-3-amine is documented, analogous compounds provide a framework for its preparation. A plausible route involves:

Step 1: Alkylation of Pyrrolidin-3-amine
1-Methylpyrrolidin-3-amine reacts with 1-phenylethyl bromide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution:

1-Methylpyrrolidin-3-amine+1-Phenylethyl bromideBaseTarget Compound+HBr\text{1-Methylpyrrolidin-3-amine} + \text{1-Phenylethyl bromide} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HBr}

This method mirrors protocols used for synthesizing N-substituted pyrrolidine derivatives .

Step 2: Purification
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

Optimization Considerations

  • Catalyst Selection: Sulfonic acid resins, as employed in similar amine syntheses, could enhance reaction efficiency .

  • Temperature: Reflux conditions (~110°C) may improve yield by accelerating kinetics.

  • Stoichiometry: A 1:1.2 molar ratio of amine to alkylating agent prevents di-substitution.

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The compound’s stability is influenced by:

  • Oxidation: Susceptible to oxidation at the secondary amine, forming nitroxides or imines under strong oxidizing conditions .

  • Hydrolysis: Resistant to aqueous hydrolysis at neutral pH but may degrade under acidic or basic conditions.

Spectroscopic Characterization

  • NMR:

    • 1^1H NMR: Peaks at δ 7.2–7.4 (aromatic protons), δ 3.5–3.7 (pyrrolidine N-CH3_3), and δ 2.5–3.0 (methylene groups).

    • 13^{13}C NMR: Signals near δ 140 (aromatic carbons), δ 50–60 (pyrrolidine carbons), and δ 35–40 (N-CH3_3) .

  • MS: Molecular ion peak at m/z 204.3 ([M+H]+^+).

Future Research Directions

  • Receptor Binding Assays: Screen for affinity at neurological targets.

  • Metabolic Studies: Investigate hepatic metabolism via cytochrome P450 enzymes.

  • Derivatization: Explore modifications to enhance selectivity or reduce toxicity.

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